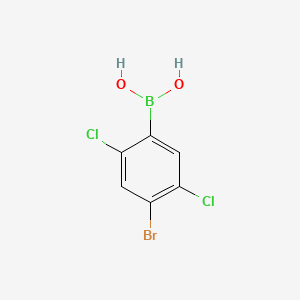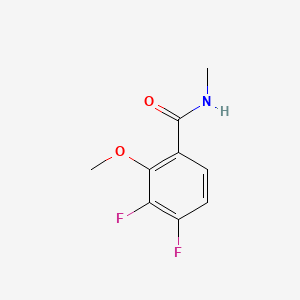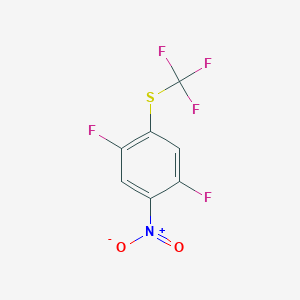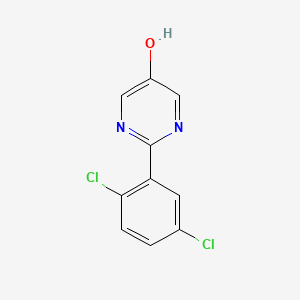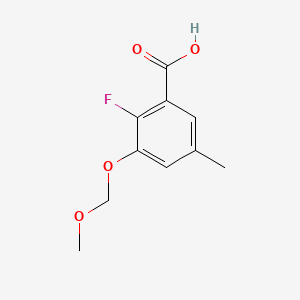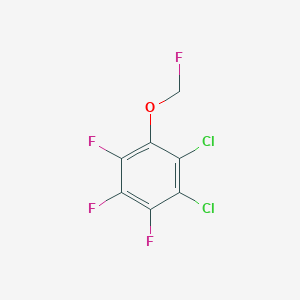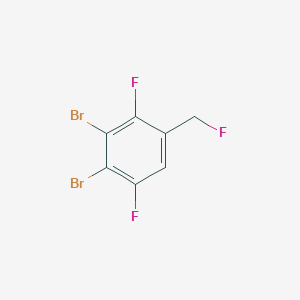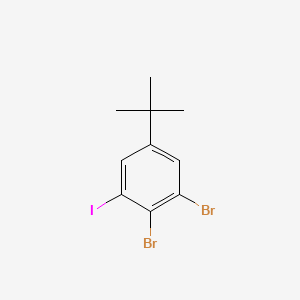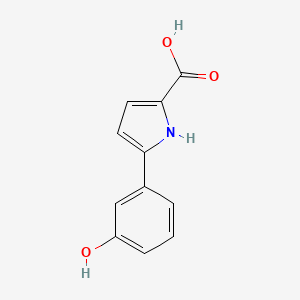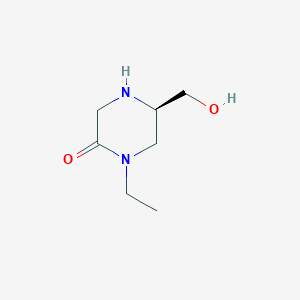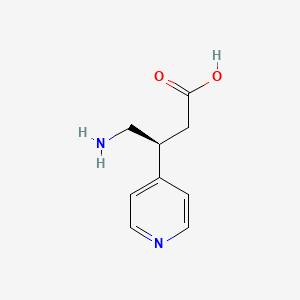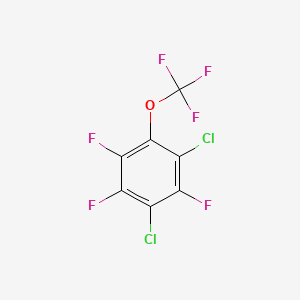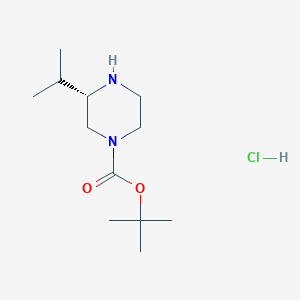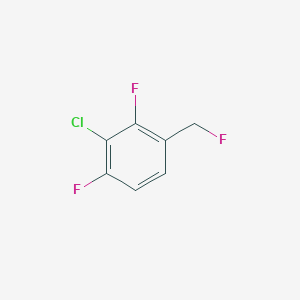
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring. One common method is the halogenation of benzene derivatives using reagents such as chlorine and fluorine sources under controlled conditions. For example, the reaction of 1-chloro-2,6-difluorobenzene with a fluoromethylating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine gases in the presence of catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various molecular pathways, making the compound useful in different applications .
類似化合物との比較
Similar Compounds
- 1-Chloro-2,6-difluorobenzene
- 2,6-Difluoro-3-(fluoromethyl)benzene
- 1-Chloro-3-(fluoromethyl)benzene
Uniqueness
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill .
特性
分子式 |
C7H4ClF3 |
|---|---|
分子量 |
180.55 g/mol |
IUPAC名 |
2-chloro-1,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
InChIキー |
STLHMRKUXUNGHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CF)F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


